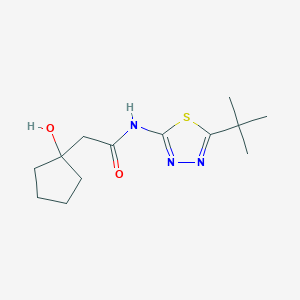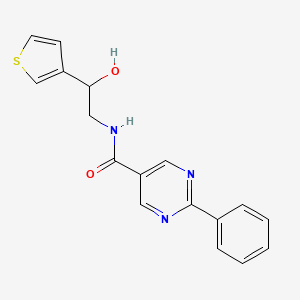![molecular formula C17H20N2O2 B6640226 1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)
1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea, also known as HCMNU, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. HCMNU belongs to the class of compounds known as alkylating agents, which are used to treat various types of cancer by interfering with the DNA of cancer cells.
Wirkmechanismus
1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea works by forming covalent bonds with DNA, which leads to the formation of cross-links between DNA strands. This cross-linking interferes with the normal replication and transcription of DNA, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea is its broad spectrum of activity against different types of cancer. Additionally, this compound has been shown to be effective against cancer cells that are resistant to other types of chemotherapy. However, this compound also has some limitations. It can cause damage to normal cells in addition to cancer cells, which can lead to unwanted side effects. Additionally, this compound can be difficult to administer due to its low solubility in water.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea. One area of interest is the development of new formulations of this compound that are more soluble in water, which would make it easier to administer. Additionally, researchers are interested in exploring the use of this compound in combination with other chemotherapy drugs, which may enhance its effectiveness. Finally, there is ongoing research into the potential use of this compound in other areas, such as the treatment of viral infections.
Synthesemethoden
1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea can be synthesized through a multi-step process that involves the reaction of cyclobutanone with hydroxylamine to form 1-hydroxycyclobutanone. This intermediate is then reacted with naphthalen-1-ylmethanamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer. This compound works by interfering with the DNA of cancer cells, which prevents them from dividing and growing.
Eigenschaften
IUPAC Name |
1-[(1-hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(19-12-17(21)9-4-10-17)18-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-3,5-8,21H,4,9-12H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDZGLRBPWBXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-methyl-1-(3-methylpyridin-2-yl)propyl]urea](/img/structure/B6640153.png)
![N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide](/img/structure/B6640163.png)
![1-(2-fluorophenyl)-N-[(1-hydroxycycloheptyl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B6640169.png)
![2-(hydroxymethyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6640176.png)

![N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide](/img/structure/B6640184.png)
![2-(1-hydroxycyclopentyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6640190.png)
![[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6640197.png)
![(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6640203.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)


![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)